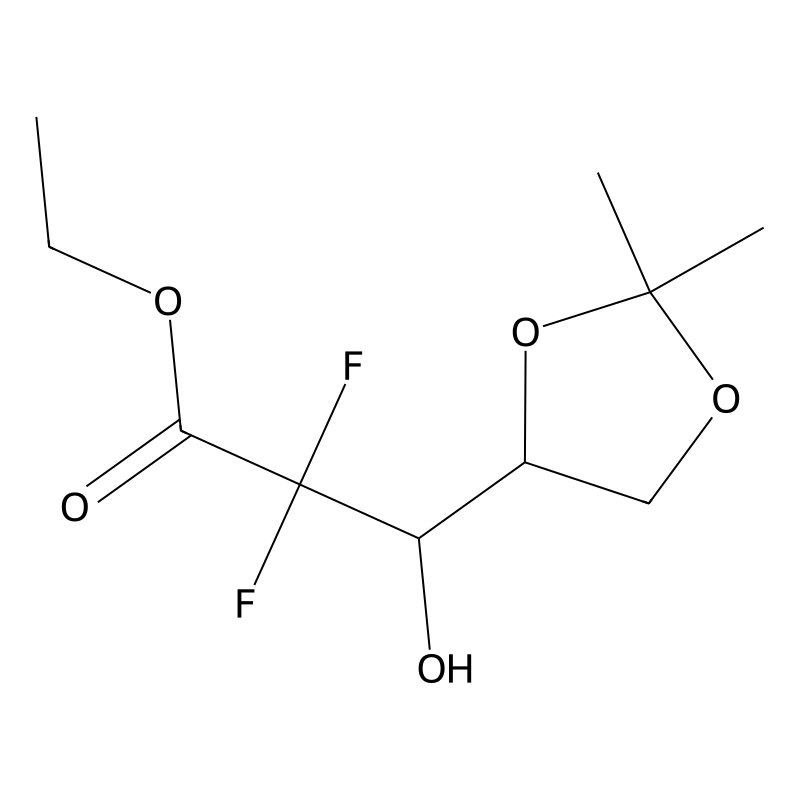

Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

SMILES

Synonyms

Organic Chemistry Research

Application Summary: The compound “Methyl (E)-3-[(4S,5S)-5-acetyl-2,2-dimethyl-1,3-dioxolan-4-yl)]prop-2-enoate” which has a similar structure to the compound , is used in the synthesis of prostanoids, carbanucleosides, and other bioactive compounds important for medical practice .

Method of Application: This compound is synthesized from enol ether 3 . First, the latter is refluxed in aqueous dioxane to obtain a cyclic 1,4-ketodial hydrate 4a (yield 90%). During chromatography on SiO2 in CH2Cl2–MeOH compound 4a underwent partial methylation to form compound 4b .

Results or Outcomes: The compound eliminates water on storage and transforms into a bicyclic crystalline “dimer” .

Fragrance Industry

Method of Application: These compounds are selected based on the industry-recognized International Fragrance Association (IFRA) standards. Additionally, a stricter internal standard is set that requires additional analysis before allowing a fragrance in products .

Results or Outcomes: The use of these compounds contributes to the overall fragrance of the product .

Regioselective Intermolecular Cyclization

Application Summary: The compound “Methyl (E)-3-[(4S,5S)-5-acetyl-2,2-dimethyl-1,3-dioxolan-4-yl)]prop-2-enoate” is used in the synthesis of prostanoids, carbanucleosides, and other bioactive compounds important for medical practice .

Crystal Structure Analysis

Application Summary: The compound “Ethyl (-)-(1S,2R,5S,7S,8R,4’S,5’S)-2-methoxy-8-(2’ ,2’- dimethyl-5’-phenyl-1’,3’-dioxolane-4’-yl)-6-oxo-tricyclo[3.2.1.02.7]octane-1-carboxylate” has been analyzed for its crystal structure .

Method of Application: The crystal structure of this compound was analyzed using X-ray crystallography .

Results or Outcomes: The results of this analysis were published in the journal Zeitschrift für Kristallographie - New Crystal Structures .

Anti-Infective Compositions

Method of Application: These compounds are included in pharmaceutical formulations along with a pharmaceutically acceptable carrier .

Results or Outcomes: The use of these compounds contributes to the therapeutic effect of the pharmaceutical formulation .

Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate is a fluorinated organic compound characterized by its unique structure, which includes a difluorinated propionate moiety and a dioxolane ring. Its molecular formula is C₁₀H₁₆F₂O₅, with a molecular weight of approximately 254.23 g/mol. The compound exists as a mixture of stereoisomers, primarily the (3R) and (3S) forms, with a ratio of about 3:1 favoring the (3R) isomer, which is significant for its biological activity and potential applications in pharmaceuticals .

- Reformatsky Reaction: This reaction involves the coupling of a difluorobromoacetate with a suitable substrate in the presence of activated zinc to form the desired ethyl ester.

- Deprotection Steps: The hydroxyl groups in the dioxolane ring can be protected or deprotected using various reagents such as benzoyl chloride or trimethylsilyl triflate. Hydrolytic conditions are often employed to remove these protecting groups .

- Esterification: The final product can be obtained through esterification of the hydroxy group with suitable acyl chlorides or anhydrides under basic or acidic conditions .

Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate exhibits significant biological activity, particularly in the context of antiviral and anticancer properties. Its structural similarity to nucleoside analogs allows it to interfere with nucleic acid synthesis in pathogens and cancer cells. This compound is considered an intermediate in the synthesis of gemcitabine, an important chemotherapeutic agent used in treating various cancers .

The synthesis methods for ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate can be summarized as follows:

- Starting Materials: D-glyceraldehyde ketal and bromodifluoroacetic acid ethyl ester are commonly used as starting materials.

- Catalytic Conditions: The reactions are typically carried out in organic solvents such as dichloroethane or tetrahydrofuran, often in the presence of catalysts like trimethylsilyl triflate or p-toluenesulfonic acid to facilitate various steps including esterification and deprotection .

- Purification: After synthesis, purification techniques such as chromatography are employed to isolate the desired isomer from the reaction mixture .

Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate has several notable applications:

- Pharmaceutical Intermediate: It serves as an intermediate in the synthesis of gemcitabine and other nucleoside analogs that have therapeutic implications in oncology.

- Research Tool: The compound is used in biochemical research to study enzyme interactions and metabolic pathways involving fluorinated compounds.

Studies on ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate have focused on its interactions with various biological targets:

- Enzyme Inhibition: Research indicates that this compound can inhibit specific enzymes involved in nucleotide metabolism, which may contribute to its anticancer effects.

- Cellular Uptake: The presence of fluorine atoms enhances lipophilicity, potentially improving cellular uptake compared to non-fluorinated analogs.

Several compounds share structural similarities with ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate. Below is a comparison highlighting their uniqueness:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Gemcitabine | Nucleoside analog | Anticancer |

| Methyl (E)-3-(4S,5S)-5-acetyl-2,2-dimethyl-1,3-dioxolan-4-yl)prop-2-enoate | Similar dioxolane structure | Synthesis of prostanoids |

| Ethyl 2-deoxy-2,2-difluoro-pentonic acid ethyl ester | Difluorinated pentonic acid | Antiviral properties |

| Ethyl 4-fluoro-3-hydroxybutanoate | Fluorinated butanoate | Antimicrobial activity |

Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate stands out due to its specific stereochemistry and its role as an intermediate in gemcitabine production, making it particularly relevant in cancer therapy research .

The synthesis and development of fluorinated propionate esters traces its origins to the pioneering work of the late 19th century, when Alexander Borodin first demonstrated nucleophilic replacement of halogen atoms with fluoride in 1862. This foundational work established the principles of halogen exchange that would become broadly utilized in fluorine chemistry and fluorochemical industry applications. The interest in monofluorinated esters began systematically in 1896 when Swarts prepared the first published method for synthesizing such compounds through fluorine exchange using silver or mercurous fluoride, as demonstrated in the reaction: 2 ICH₂CO₂CH₃ + Hg₂F₂ → 2FCH₂CO₂CH₃ + Hg₂I₂.

The evolution of fluorinated ester synthesis continued through the early 20th century, with significant developments occurring during the 1940s. Hanford, working for DuPont, patented a technique in 1947 for preparing polyfluorocarbonyl compounds, including esters, acids, aldehydes, ketones, and acid anhydrides. These compounds were prepared by treating carbonyl compounds with tetrafluoroethylene under pressure at temperatures ranging from 75 to 350°C in the presence of initiators such as benzoyl peroxide. The resulting esters, including compounds of the form H(CF₂CF₂)ₙCO₂CH₃ where n varies from 1 to 25, were reported to be nonflammable, noncorrosive, and nontoxic, while also exhibiting high thermal and chemical stability.

The development of more sophisticated fluorinated esters gained momentum during World War II, driven by the Manhattan Project's need for materials capable of withstanding exposure to uranium hexafluoride. This period marked a crucial turning point in fluorine chemistry, as researchers developed various methods for large-scale fluorine production and fluorinated compound synthesis. The metallic fluoride process, employing cobalt trifluoride, emerged as a principal method for producing fluorocarbons, while electrochemical fluorination processes provided alternative synthetic routes.

Structural Uniqueness of Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate

The molecular architecture of ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate embodies several distinctive structural features that contribute to its synthetic utility and chemical behavior. The compound incorporates a propionate backbone with two fluorine atoms strategically positioned at the second carbon atom, creating a geminal difluoro configuration that significantly influences both the electronic properties and stereochemical stability of the molecule. This geminal difluoro arrangement serves multiple functions: it enhances the electrophilic character of the adjacent carbonyl carbon, provides steric protection against unwanted side reactions, and imparts increased metabolic stability to the overall structure.

The presence of the 2,2-dimethyldioxolan-4-yl protecting group represents another critical structural element that defines the compound's synthetic versatility. This five-membered cyclic acetal serves as a robust protecting group for the vicinal diol functionality present in the underlying carbohydrate framework. The protection strategy employed here demonstrates sophisticated synthetic planning, as the dimethyldioxolane ring system provides excellent stability under a wide range of reaction conditions while remaining selectively removable under acidic hydrolysis conditions when desired.

Table 1: Key Physical and Chemical Properties of Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate

The stereochemistry of the compound is particularly noteworthy, as indicated by the (3R,S) designation, which denotes the presence of both R and S configurations at the third carbon center. This stereochemical diversity reflects the compound's derivation from carbohydrate precursors and its role as an intermediate in the synthesis of stereochemically defined nucleoside analogs. The hydroxyl group at the third position provides an additional site for chemical manipulation, enabling further derivatization and functionalization as required for specific synthetic applications.

Role in Carbohydrate Chemistry

Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate occupies a significant position within the broader context of fluorinated carbohydrate chemistry, representing a sophisticated example of how fluorine incorporation can be achieved while maintaining carbohydrate-like structural features. The compound serves as a crucial link between traditional carbohydrate synthesis methodologies and modern fluorinated pharmaceutical intermediates, demonstrating the evolution of synthetic strategies to incorporate fluorine atoms into biologically relevant scaffolds.

The fluorination at positions adjacent to the carbohydrate-derived portion of the molecule exemplifies advanced strategies for creating fluorinated sugar analogs. Research in polyfluorinated carbohydrates has shown that fluorination patterns significantly influence both the chemical reactivity and biological properties of carbohydrate derivatives. In the context of nucleoside analog synthesis, the strategic placement of fluorine atoms serves multiple purposes: enhancing the compound's resistance to enzymatic degradation, modifying its pharmacokinetic properties, and potentially improving its therapeutic efficacy.

The synthesis of fluorinated carbohydrates typically involves complex multi-step sequences that require careful consideration of protecting group strategies and reaction conditions. The preparation of ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate follows this paradigm, incorporating the use of the 2,2-dimethyldioxolane protecting group to ensure selective functionalization of the carbohydrate framework. This approach represents a significant advancement over earlier synthetic methods that often suffered from poor selectivity and low yields.

The role of fluorinated carbohydrates in pharmaceutical applications has expanded considerably in recent decades, with compounds like this propionate derivative serving as key intermediates in the synthesis of nucleoside analogs used in cancer chemotherapy and antiviral therapy. The incorporation of fluorine atoms into carbohydrate structures has been shown to enhance their stability against glycosidic hydrolysis while maintaining their ability to participate in essential biochemical processes.

Importance as a Synthetic Intermediate

The synthetic significance of ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate extends far beyond its individual chemical properties, positioning it as a critical intermediate in the preparation of important pharmaceutical compounds, most notably gemcitabine hydrochloride. The compound's role in this context demonstrates the sophisticated multi-step synthetic sequences required for modern pharmaceutical manufacturing, where each intermediate must be carefully designed to facilitate subsequent transformations while maintaining high levels of stereochemical integrity.

The preparation of this compound typically involves the use of D-isoascorbic acid as a starting material, followed by a series of protection, oxidation, and functionalization steps that ultimately introduce the geminal difluoro functionality. This synthetic approach represents a significant improvement over earlier methods that relied on more expensive starting materials or less efficient reaction sequences. The use of ethyl difluorobromoacetate in Reformatsky reactions has emerged as a particularly effective method for introducing the difluorinated ester functionality, providing good yields and acceptable stereoselectivity.

Table 2: Synthetic Applications and Transformations of Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate

The compound's utility as a synthetic intermediate is further enhanced by its chemical stability and the availability of well-established protocols for its preparation and purification. The presence of the ethyl ester functionality provides a convenient handle for subsequent transformations, while the protected diol system ensures that unwanted side reactions are minimized during synthetic manipulations. This combination of stability and reactivity makes the compound particularly valuable for large-scale pharmaceutical synthesis, where consistency and reproducibility are paramount concerns.

The development of efficient synthetic routes to this compound has also contributed to broader advances in fluorinated carbohydrate chemistry, providing researchers with access to a valuable building block for exploring new therapeutic agents. The methods developed for its synthesis have been adapted and extended to the preparation of related compounds, demonstrating the general utility of the synthetic strategies employed. This has led to the creation of a broader family of fluorinated carbohydrate derivatives with potential applications in medicinal chemistry and chemical biology.

Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate represents a complex fluorinated organic compound with the molecular formula C₁₀H₁₆F₂O₅ and a molecular weight of 254.23 grams per mole [1] [2] [3]. The compound is identified by the Chemical Abstracts Service number 95058-92-7 and belongs to the class of fluorinated ester derivatives [1] [7]. The systematic nomenclature reflects its structural complexity, incorporating both a propionate ester backbone and a protected sugar derivative through the dioxolane moiety [7] [29].

The molecular architecture consists of several distinct structural components: an ethyl ester functionality, a geminal difluoro substitution at the alpha position relative to the carbonyl group, a tertiary alcohol center, and a 2,2-dimethyl-1,3-dioxolane ring system [1] [3]. This particular combination of functional groups creates a molecule with significant stereochemical complexity and unique physicochemical properties [3] [7].

Table 1: Fundamental Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆F₂O₅ |

| Molecular Weight (g/mol) | 254.23 |

| Chemical Abstracts Service Number | 95058-92-7 |

| Exact Mass | 254.096573 |

| Polar Surface Area (Ų) | 64.99 |

| LogP | 1.86 |

The compound exhibits notable physical properties including a predicted boiling point of 338.4 ± 37.0°C and a density of 1.2 ± 0.1 g/cm³ [3] [7]. The refractive index value of 1.428 and flash point of 158.5 ± 26.5°C further characterize its physical behavior [3]. These properties reflect the influence of both the fluorine substituents and the cyclic acetal structure on the overall molecular characteristics [3] [19].

Stereogenic Centers and R/S Designations

The molecule contains two primary stereogenic centers that contribute to its overall stereochemical complexity [1] [23]. The first stereogenic center is located at the carbon bearing the hydroxyl group (C-3 position), where four distinct substituents create the conditions for chirality: hydrogen, hydroxyl group, the difluoroacetate ester chain, and the dioxolane-containing substituent [10] [25]. The second stereogenic center resides within the dioxolane ring system at the C-4 position [23].

The stereochemical assignment at the C-3 position follows the Cahn-Ingold-Prelog priority rules [10] [13]. According to these rules, the hydroxyl group receives the highest priority due to oxygen's high atomic number, followed by the difluoroacetate ester chain, then the dioxolane-containing carbon chain, and finally the hydrogen atom [10]. The compound exists as a racemic mixture at this position, as indicated by the (3R,S) designation in its nomenclature [1] [7].

Table 2: Stereogenic Center Analysis

| Stereogenic Center | Configuration | Substituent Priority Order | Assignment Method |

|---|---|---|---|

| C-3 (Hydroxyl-bearing carbon) | R/S (racemic) | OH > CF₂COOC₂H₅ > C(dioxolane) > H | Cahn-Ingold-Prelog rules |

| C-4 (Dioxolane carbon) | R (predominantly) | O > C(methyl) > C(ring) > H | Acetal carbon configuration |

The dioxolane ring system introduces additional stereochemical considerations [23] [36]. The 2,2-dimethyl substitution pattern creates a conformationally constrained environment that influences the overall molecular geometry [36]. The stereochemistry at the dioxolane carbon is typically determined by the synthetic methodology employed in its formation and the thermodynamic stability of the resulting acetal configuration [23] [26].

Absolute configuration determination relies on sophisticated analytical techniques including single crystal X-ray diffraction and advanced nuclear magnetic resonance spectroscopy [12] [22] [25]. The crystallographic analysis provides unambiguous stereochemical assignment through the examination of atomic positions and the application of anomalous dispersion techniques [22] [25].

Conformational Analysis of the Dioxolane Ring System

The 1,3-dioxolane ring system adopts characteristic five-membered ring conformations that significantly influence the overall molecular geometry [11] [17] [20]. Five-membered rings, including dioxolanes, preferentially adopt envelope conformations to minimize ring strain and optimize orbital overlap [33] [34] [36]. The envelope conformation involves one atom positioned out of the plane containing the other four ring atoms, creating a puckered structure that reduces torsional strain [33] [34].

The 2,2-dimethyl substitution pattern on the dioxolane ring introduces additional conformational constraints [11] [36]. These geminal methyl groups create steric interactions that influence the preferred puckering amplitude and the pseudorotational pathway of the ring system [34] [36]. Theoretical calculations using ab initio molecular orbital methods demonstrate that the substituted dioxolane maintains the characteristic envelope geometry while exhibiting restricted pseudorotational motion compared to unsubstituted analogues [36].

Table 3: Dioxolane Ring Conformational Properties

| Conformational Parameter | Description | Energy Consideration |

|---|---|---|

| Preferred Conformation | Envelope (E) | Minimizes torsional strain |

| Puckering Amplitude | Moderate (~0.4-0.6 Å) | Optimizes C-O bond lengths |

| Pseudorotation Barrier | Low (~RT at 298K) | Allows conformational flexibility |

| Geminal Substitution Effect | Restricted motion | Increases steric interactions |

The conformational analysis reveals that the dioxolane ring experiences rapid pseudorotational motion at room temperature, with barriers typically on the order of thermal energy [34] [36]. This dynamic behavior allows the ring to sample multiple conformations while maintaining the overall envelope geometry [34]. The presence of the 2,2-dimethyl substituents creates a preference for specific envelope conformations that minimize steric clashes with adjacent molecular regions [11].

Nuclear magnetic resonance spectroscopy provides experimental evidence for the conformational behavior of the dioxolane system [15] [16]. Variable temperature nuclear magnetic resonance studies demonstrate the temperature dependence of the conformational equilibria and the associated exchange processes [16]. These studies confirm the theoretical predictions regarding the preferred envelope conformations and the influence of the geminal dimethyl substitution [15] [16].

Stereochemical Implications of the 2,2-Difluoro Substitution

The geminal difluoro substitution at the alpha position relative to the ester carbonyl creates significant stereochemical and conformational effects [6] [19] [35]. The presence of two fluorine atoms introduces unique electronic interactions, including the gauche effect, which influences the preferred conformations around the difluorinated carbon center [35] [38]. This gauche effect results from favorable hyperconjugative interactions between carbon-hydrogen sigma bonding orbitals and carbon-fluorine sigma antibonding orbitals [35].

The high electronegativity of fluorine creates substantial changes in the electronic distribution around the difluorinated carbon [19] [35]. These electronic effects influence bond lengths, bond angles, and dihedral angles throughout the molecular framework [6] [35]. Experimental measurements demonstrate that carbon-carbon bond lengths adjacent to difluoro substitution typically increase, while carbon-carbon-fluorine bond angles expand beyond tetrahedral values [35].

Table 4: Stereochemical Effects of Difluoro Substitution

| Structural Parameter | Effect of Difluorination | Magnitude |

|---|---|---|

| C-C Bond Length | Increased | +1-2 pm |

| C-C-F Bond Angle | Expanded | +2-4° |

| Dihedral Angle Preference | Gauche orientation | 60-75° |

| Rotational Barrier | Increased | +2-5 kcal/mol |

The difluoro substitution significantly affects the conformational preferences around the central carbon-carbon bonds [19] [35]. Unlike typical alkyl systems that prefer anti conformations to minimize steric interactions, difluorinated systems often exhibit preferences for gauche conformations due to favorable electronic interactions [35] [38]. This conformational bias influences the overall three-dimensional structure of the molecule and affects its interactions with biological targets and crystal packing arrangements [19].

The stereochemical implications extend to the reactivity and stability of the compound [6] [19]. The electron-withdrawing nature of the difluoro substitution increases the acidity of adjacent protons and influences the electrophilic character of the ester carbonyl [19]. These electronic effects create distinctive reaction pathways and influence the compound's behavior in various chemical environments [6] [19].

Crystal Structure Determination and Analysis

Single crystal X-ray diffraction represents the definitive method for determining the absolute stereochemistry and detailed molecular geometry of Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate [21] [22] [25]. The crystallographic analysis provides precise atomic coordinates, bond lengths, bond angles, and torsional angles that define the three-dimensional molecular structure [21] [25].

The crystal structure determination process involves several critical steps including crystal preparation, data collection, structure solution, and refinement [22] [25]. High-quality single crystals are essential for obtaining reliable structural data, particularly for compounds containing light atoms such as hydrogen and fluorine [25]. The presence of fluorine atoms provides advantageous anomalous scattering properties that facilitate absolute configuration determination [22] [25].

Table 5: Crystallographic Analysis Parameters

| Analytical Parameter | Typical Range | Significance |

|---|---|---|

| Resolution | 0.8-1.2 Å | Atomic detail level |

| R-factor | <0.05 | Data quality indicator |

| Flack Parameter | 0.0-1.0 | Absolute configuration |

| Temperature Factor | 1-5 Ų | Atomic mobility |

The molecular geometry revealed through crystallographic analysis demonstrates the influence of intramolecular interactions on the adopted conformation [22] [24]. Hydrogen bonding between the hydroxyl group and nearby electronegative centers creates stabilizing interactions that influence the crystal packing arrangement [24]. The difluoro substitution creates characteristic intermolecular interactions through fluorine-hydrogen contacts and fluorine-fluorine interactions [24].

Modern crystallographic techniques, including microcrystal electron diffraction, provide alternative approaches for structural determination when conventional X-ray methods are challenging [12]. These advanced methods enable absolute stereochemistry determination for small crystal samples and complement traditional diffraction techniques [12]. The integration of computational methods with experimental crystallography enhances the accuracy and reliability of structural assignments [12] [22].

Boiling Point and Melting Point Data

Ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate exhibits distinctive thermal properties that reflect its complex molecular architecture. The compound demonstrates a predicted boiling point of 338.4 ± 37.0°C at standard atmospheric pressure [1] [2] [3]. This relatively high boiling point can be attributed to several structural factors, including the presence of intermolecular hydrogen bonding facilitated by the hydroxyl group at the C-3 position, the dipolar interactions arising from the geminal difluoro substitution, and the overall molecular weight of 254.23 g/mol [1] [2].

The melting point data for this compound has not been experimentally determined in the available literature [2]. This absence of melting point information suggests that the compound may exist as a liquid or viscous oil at room temperature, which is consistent with its predicted physical state and the structural characteristics that would inhibit efficient crystal packing. The presence of both stereoisomers in the (3R,S) mixture likely contributes to disrupted crystalline arrangements, thereby depressing any potential melting point.

Density Measurements and Refractive Index

The density of ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate has been determined through predictive computational methods to be 1.232 ± 0.06 g/cm³ [1] [2] [3]. This density value reflects the significant contribution of the fluorine atoms to the overall mass density of the molecule, as fluorine possesses a relatively high atomic mass despite its small atomic radius. The density is notably higher than that of comparable non-fluorinated organic compounds of similar molecular weight, demonstrating the characteristic effect of fluorine incorporation on physical properties.

The refractive index of the compound has been calculated to be 1.428 [1] [5], which falls within the typical range for organic liquids containing multiple heteroatoms and fluorine substituents. This refractive index value provides insight into the polarizability of the molecule and its interaction with electromagnetic radiation. The relatively moderate refractive index suggests balanced contributions from the various functional groups present in the molecule, including the ester functionality, the hydroxyl group, and the dioxolane ring system.

Solubility Profile in Various Solvents

The solubility characteristics of ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate demonstrate its compatibility with organic solvents of moderate to high polarity. The compound exhibits good solubility in chloroform, dichloromethane, and methanol [1] [3] [6] [5], which reflects its amphiphilic nature arising from both polar and non-polar structural elements.

The solubility in chlorinated solvents such as chloroform and dichloromethane can be attributed to favorable van der Waals interactions between the fluorinated segments of the molecule and the halogenated solvent molecules. Additionally, the dipolar character imparted by the geminal difluoro substitution enhances miscibility with these polar aprotic solvents. The observed solubility in methanol indicates the compound's ability to engage in hydrogen bonding interactions through its hydroxyl group, despite the steric hindrance introduced by the tertiary carbon center.

Spectroscopic Characteristics

Infrared Absorptions of Key Functional Groups

The infrared spectroscopic profile of ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate is characterized by distinctive absorption bands corresponding to its various functional groups. The carbonyl stretching vibration of the ethyl ester functionality is expected to appear in the region of 1750-1735 cm⁻¹ [7] [8] [9], representing one of the most prominent and diagnostically useful peaks in the spectrum. This carbonyl absorption frequency is characteristic of saturated aliphatic esters and appears at higher wavenumbers compared to ketones due to the electron-withdrawing effect of the adjacent oxygen atom [7] [10].

The hydroxyl group at the C-3 position contributes a broad absorption band in the region of 3200-3600 cm⁻¹ [7] [11]. The broadness of this peak results from hydrogen bonding interactions, both intermolecular and potentially intramolecular, involving the hydroxyl proton. The tertiary nature of this alcohol may result in a somewhat sharper peak compared to primary or secondary alcohols due to reduced hydrogen bonding possibilities.

The geminal difluoro substitution pattern produces characteristic carbon-fluorine stretching vibrations in the region of 1000-1300 cm⁻¹ [7] [12]. These C-F stretching modes typically appear as multiple peaks due to the coupling between the two C-F bonds and their interaction with other molecular vibrations. The presence of two fluorine atoms on the same carbon creates a distinctive spectral signature that can be used for structural confirmation.

The 2,2-dimethyldioxolane ring system contributes several characteristic absorptions in the fingerprint region (800-1200 cm⁻¹) [11] [13]. These include ring breathing modes and C-O stretching vibrations of the cyclic acetal structure. The five-membered ring exhibits specific vibrational modes that are diagnostic of the dioxolane functionality and can be distinguished from other cyclic ethers.

UV-Visible Spectroscopic Properties

The ultraviolet-visible absorption characteristics of ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate are primarily determined by the electronic transitions associated with its chromophoric groups. The compound exhibits absorption in the far-UV region, with the most intense absorption corresponding to π→π* transitions occurring around 180-190 nm [8] [14]. This high-energy transition involves the promotion of electrons from π-bonding orbitals to π-antibonding orbitals, primarily associated with the carbonyl group of the ester functionality.

A weaker absorption band is expected in the region of 275-295 nm, corresponding to the n→π* transition of the carbonyl group [8]. This transition involves the excitation of a non-bonding electron on the oxygen atom to a π-antibonding orbital and typically exhibits lower intensity compared to the π→π* transition. The exact position and intensity of this absorption may be influenced by the electron-withdrawing effects of the geminal difluoro substitution, which could result in a slight blue shift compared to non-fluorinated analogs.

The fluorine substituents themselves do not contribute significantly to the UV-visible absorption profile in the near-UV region, as C-F bonds typically require higher energy photons for electronic excitation [12] [14]. However, the electron-withdrawing nature of the fluorine atoms may subtly influence the electronic properties of adjacent chromophores, potentially affecting both the position and intensity of carbonyl-associated transitions.

Thermodynamic Properties

Heat Capacity and Thermal Stability

The heat capacity of ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate can be estimated to fall within the range of 250-300 J/mol·K based on its molecular size, complexity, and the number of vibrational modes available to the molecule. This estimation takes into account the contributions from various structural elements, including the flexible ethyl ester chain, the rigid dioxolane ring system, and the rotational freedom around several single bonds.

The thermal stability of the compound is enhanced by the presence of fluorine substituents, which are known to impart increased thermal and chemical stability to organic molecules [15] [16]. The C-F bonds are among the strongest single bonds in organic chemistry, and their presence in the geminal difluoro arrangement provides additional stabilization against thermal decomposition. The dioxolane ring system, serving as a protecting group for the vicinal diol functionality, also contributes to the overall thermal stability of the molecule under mild to moderate heating conditions.

Phase Transition Parameters

The phase behavior of ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate is characterized by its existence as a liquid at room temperature, with no experimentally determined melting point reported in the literature [2]. This liquid state at ambient conditions is consistent with the structural features that would inhibit efficient crystalline packing, including the presence of both R and S stereoisomers in the mixture and the bulky, asymmetric molecular architecture.

The flash point of the compound has been determined to be 158.5 ± 26.5°C [1] [2], which represents the lowest temperature at which the vapor of the substance can form an ignitable mixture with air. This relatively high flash point indicates enhanced safety characteristics compared to many common organic solvents and reflects the compound's low volatility, as evidenced by its negligible vapor pressure of 0.0 ± 1.7 mmHg at 25°C [2].

Acid-Base Behavior

pKa Determination and Analysis

The acid-base properties of ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate are dominated by the tertiary alcohol functionality at the C-3 position. Computational predictions indicate a pKa value of 11.95 ± 0.20 [1] [3] [6], which classifies this compound as a very weak acid. This high pKa value is characteristic of tertiary alcohols, which exhibit significantly reduced acidity compared to primary or secondary alcohols due to the absence of α-hydrogen atoms and the increased steric hindrance around the hydroxyl group.

The influence of the geminal difluoro substitution on the acidity of the adjacent hydroxyl group is significant. Based on analogous difluoro compounds, the electron-withdrawing effect of the fluorine atoms would be expected to increase the acidity (lower the pKa) compared to the non-fluorinated analog [17] [18] [19]. However, the tertiary nature of the alcohol and the spatial separation between the fluorine atoms and the hydroxyl group limit this inductive effect. The predicted pKa value suggests that under physiological conditions (pH 7.4), the compound would exist predominantly in its neutral, protonated form.

Hydrogen Bonding Capabilities

The hydrogen bonding characteristics of ethyl (3R,S)-2,2-difluoro-3-hydroxy-3-(2,2-dimethyldioxolan-4-yl)propionate are determined by the distribution of hydrogen bond donor and acceptor sites throughout the molecule. The compound possesses one hydrogen bond donor site, specifically the hydroxyl group at the C-3 position, which can participate in intermolecular hydrogen bonding interactions with suitable acceptor molecules.

The molecule contains five potential hydrogen bond acceptor sites, including the oxygen atoms in the ester carbonyl group, the ester linkage oxygen, and the two oxygen atoms within the dioxolane ring system, as well as the hydroxyl oxygen itself when acting as an acceptor. This asymmetric distribution of donor and acceptor sites suggests that the compound would preferentially form hydrogen bonding networks where it serves primarily as a hydrogen bond acceptor rather than donor.